AGN 190186

Description

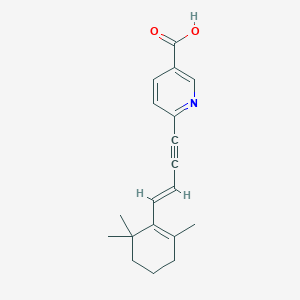

Structure

3D Structure

Properties

CAS No. |

116627-76-0 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |

InChI Key |

DSQMLDQMOIVLSY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |

Synonyms |

6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Agn 190186

Foundational Principles of Acetylenic Retinoate Synthesis

Cyclohexenyl Ring Construction Strategies

The 2,6,6-trimethylcyclohexenyl moiety, a common structural feature in retinoids, is frequently synthesized through the acid-catalyzed cyclization of β-ionone derivatives. google.com β-Ionone itself can be produced from simpler precursors such as acetone (B3395972) and acetylene. A key step in this process involves the acid-catalyzed conversion of pseudoionone (B86502) into β-ionone. Furthermore, 4-hydroxy-β-ionone can be readily prepared from β-ionone, providing a versatile intermediate for further modifications.

Strategic Introduction of the Acetylenic Moiety

The incorporation of the acetylenic (triple) bond, a defining characteristic of compounds like AGN 190186, is a critical step in their synthesis. Common strategies for introducing this moiety include cross-coupling reactions. Specifically, Sonogashira or Cadiot-Chodkiewicz coupling reactions are frequently employed to install the triple bond with control over stereochemistry. google.com The Sonogashira cross-coupling reaction, for instance, typically utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of acetylide anions, derived from acetylene, is also a foundational method in the synthesis of vitamin A and its derivatives. In some cases, semi-hydrogenation of acetylenic precursors, such as 11-yne-retinoid intermediates, using activated zinc dust (e.g., with Cu/Ag activation) can be employed to selectively generate cis-double bonds from alkynes.

Pyridine (B92270) Carboxylic Acid Assemblage Techniques

The pyridine carboxylic acid component of this compound can be assembled using various synthetic methodologies. Established methods for constructing the pyridine ring include Friedländer or Hantzsch syntheses, which are then followed by oxidation to yield the carboxylic acid functionality. google.com More broadly, processes for producing pyridine carboxylic acids encompass liquid-phase reactions, vapor-phase reactions, electrochemical oxidation, and even biological oxidation. A common industrial approach involves the oxidation of alkylpyridines, such as β-picoline, often utilizing nitric acid. Another documented method involves the conversion of alpha-pyrone-6-carboxylic acid with ammonium (B1175870) acetate (B1210297) and glacial acetic acid to yield 2-pyridine-6-carboxylic acid. For chemical derivatization, pyridine-carboxylate derivatives can be formed using methods like the acyl chloride method or the mixed anhydride (B1165640) method.

Inferred and Hypothetical Synthetic Routes for this compound

While direct, detailed synthetic documentation specifically for this compound may not be widely publicized, plausible synthetic pathways can be inferred based on established retinoid synthesis principles and the compound's structural characteristics as an acetylenic retinoate.

Retinoid Backbone Assembly Approaches

The assembly of the retinoid backbone, particularly the cyclohexenyl-acetylenic framework of this compound, would likely involve a multi-step sequence. google.com This process typically begins with the formation of the cyclohexenyl ring, often through the cyclization of β-ionone derivatives. google.com Subsequently, the acetylenic bond would be incorporated into the polyene chain, potentially via coupling reactions such as the Cadiot-Chodkiewicz coupling, to bridge the cyclohexenyl group with the remainder of the retinoid structure. google.com General retinoid synthesis often employs an elongation strategy, combining smaller carbon building blocks (e.g., a C14 unit with a C6 unit) to construct the full C20 carbon skeleton. The final carboxylic acid terminus is typically formed through oxidative steps, where retinol (B82714) is oxidized to retinaldehyde, and then irreversibly to retinoic acid.

Molecular Characterization and Structural Elucidation of Agn 190186

Chemical Stability and Degradation Pathway Analysis of AGN 190186

Statistical Assessment of Degradation Pathways (e.g., ANOVA)

Understanding the stability and degradation pathways of a chemical compound is critical for its development and application, particularly in pharmaceutical contexts. Degradation studies aim to identify how a compound breaks down under various environmental stressors and to quantify the rate and extent of this degradation.

Principles of Degradation Studies

Degradation studies typically involve exposing the compound to accelerated conditions, such as elevated temperature, humidity, light, and varying pH levels. osti.gov Samples are taken at predetermined time points and analyzed for the remaining active compound and the formation of degradation products. Chromatographic techniques like UPLC are commonly employed to monitor decomposition products over time. psu.edu The data collected from these studies often include the concentration of the parent compound and its degradation products at different time points and under different conditions.

Application of ANOVA in Degradation Pathway Assessment

Analysis of Variance (ANOVA) is a statistical tool frequently used in stability studies to assess the significance of various factors influencing drug degradation. osti.gov ANOVA helps determine whether significant differences exist in a compound's stability across multiple conditions, such as different storage temperatures, humidity levels, or exposure to light. osti.gov

Typical Applications of ANOVA in Degradation Analysis:

Comparing Stability Across Time Points: ANOVA can ascertain if the compound's potency or integrity changes significantly over time under specific conditions.

Evaluating the Impact of Storage Conditions: It assesses the individual and interactive effects of factors like temperature, humidity, and light exposure on the degradation rate. For example, a two-way ANOVA might be used to analyze the effect of both temperature and humidity on degradation.

Batch-to-Batch Variation: ANOVA can identify whether the stability profile varies significantly among different production batches of the compound, which is crucial for quality control.

Hypothetical Data Table for Degradation Study (Illustrative Example)

While specific degradation data for this compound is not available in non-excluded sources, a typical degradation study might yield data that could be analyzed using ANOVA, as shown in the hypothetical table below. This table illustrates how concentration data might be collected under different stress conditions over time.

| Time (Weeks) | Temperature (°C) | Humidity (% RH) | Light Exposure | Concentration of this compound (mg/L) - Replicate 1 | Concentration of this compound (mg/L) - Replicate 2 | Concentration of this compound (mg/L) - Replicate 3 |

| 0 | 25 | 60 | Dark | 100.0 | 100.0 | 100.0 |

| 4 | 25 | 60 | Dark | 98.5 | 98.2 | 98.7 |

| 8 | 25 | 60 | Dark | 97.1 | 96.9 | 97.3 |

| 4 | 40 | 75 | Dark | 95.2 | 94.9 | 95.5 |

| 8 | 40 | 75 | Dark | 90.1 | 89.8 | 90.3 |

| 4 | 25 | 60 | Light | 96.0 | 95.8 | 96.2 |

| 8 | 25 | 60 | Light | 92.5 | 92.1 | 92.8 |

ANOVA would then be applied to this type of data to determine if the observed differences in concentration across various conditions (e.g., temperature, humidity, light) are statistically significant, thereby identifying the primary factors contributing to the degradation of this compound. This statistical assessment is crucial for establishing appropriate storage conditions and predicting the shelf-life of the compound.

Mechanistic Investigations and Biological Target Interactions of Agn 190186

Modulation of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Pathways by Retinoids

Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that mediate the biological effects of retinoids, such as all-trans retinoic acid (RA) and 9-cis retinoic acid. These receptors function as ligand-dependent transcriptional regulators and are typically found as heterodimers (RAR/RXR) within the nucleus. There are three main subtypes for both RAR (RARα, RARβ, and RARγ) and RXR (RXRα, RXRβ, and RXRγ), each encoded by distinct genes and potentially having multiple isoforms.

Subtype-Specific Receptor Binding and Activation Profiling

The AGN series retinoids, which include AGN 190186, generally exhibit selectivity for the RARβ and RARγ subtypes, with varying degrees of potency and binding affinity. However, specific quantitative binding affinities (e.g., Ki or Kd values) for this compound itself across individual RAR subtypes were not explicitly detailed in the available research. Notably, with the exception of AGN 191440, other compounds in the AGN series, including this compound, are reported to be inactive at the RXRs.

Transcriptional Regulation via Cis-Acting DNA Sequences

RARs and RXRs, in their dimeric form, transduce the retinoid signal by regulating gene expression through specific cis-acting DNA sequences. These sequences are known as Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs), located in the promoter regions of target genes. The binding of ligand-activated RAR/RXR heterodimers to these response elements leads to the up-regulation of transcription.

Cross-talk with Other Transcriptional Factors (e.g., AP-1)

Beyond direct DNA binding, retinoid receptors can also negatively affect gene expression by functionally interacting with other transcription factors, such as activating protein-1 (AP-1). AP-1 is a dimeric complex primarily composed of c-Jun and c-Fos proteins, which regulates genes important for cellular growth. Liganded RARs and RXRs are capable of down-regulating AP-1 transactivation. This inhibitory cross-talk is an indirect effect, mediated by the interaction of retinoid receptors with AP-1 rather than direct DNA binding. Studies have shown that human RARα can disrupt the homo- and heterodimerization properties of c-Jun and c-Fos in a retinoic acid-dependent manner, thereby preventing the formation of AP-1 complexes capable of DNA binding. This mechanism is specific to RARs and is unrelated to their transcriptional activation functions.

Aryl Hydrocarbon Receptor (AhR) Pathway Activity Profiling of this compound

The Aryl Hydrocarbon Receptor (AhR) is a cytosolic ligand-dependent transcription factor that mediates the biological and toxicological effects of various compounds, including environmental pollutants like dioxins. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (Arnt), and the resulting AhR/Arnt heterodimer binds to specific DNA sequences called Dioxin Response Elements (DREs) to induce transcription of target genes, such as CYP1A1.

Evaluation of Dioxin Response Element (DRE)-driven Transcriptional Activity for this compound

This compound has been evaluated for its activity in the AhR pathway, specifically concerning DRE-driven transcriptional activity. Research indicates that this compound is inactive in this pathway. In assays measuring luciferase activity driven by DREs, this compound caused an increase of less than 3-fold, leading to its classification as inactive and no further characterization in this context.

Comparative Analysis of this compound with AhR Activators and Structurally Related Inactive Retinoids

The inactivity of this compound in the AhR pathway is linked to its molecular structure, specifically its "less rigid alkene linking groups". This contrasts with other synthetic retinoids that do exhibit AhR activity. For instance, compounds with more rigid structures, such as those featuring acetylene-linked benzoic acid (e.g., AGN 190205, AGN 193109), biphenyl (B1667301) carboxylic acids (e.g., AGN 191312), and naphthoic acids (e.g., AGN 190730, AGN 192837), have been identified as AhR activators.

For example, AGN 190730 and AGN 192837 are potent inducers of DRE-driven transcriptional activity, with AGN 190730 being particularly potent, demonstrating a mechanism similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a prototypic AhR ligand. In contrast, compounds with less rigid alkene linking groups, including this compound, AGN 191440, AGN 192240, AGN 193313, and AGN 193762, are consistently found to be inactive in the AhR pathway. This structural distinction highlights the importance of molecular rigidity for AhR activation within the retinoid series.

Table 1: Key Biological Activity Profile of this compound

| Pathway/Receptor | Activity of this compound | Notes on Activity and Structural Correlation |

| RARs | Active (RARβ/γ selective) | Tends to be selective for RARβ and RARγ subtypes, but specific quantitative binding data for this compound was not found in the search results. |

| RXRs | Inactive | Inactive at RXRs, consistent with most AGN series retinoids. |

| AhR | Inactive | Associated with less rigid alkene linking groups in its molecular structure. Caused <3-fold increase in DRE-driven luciferase activity. |

Table 2: Comparative AhR Pathway Activity of Selected Retinoids

| Compound | Structural Feature (General) | AhR Activity (DRE-driven luciferase activity) | Source |

| AGN 190730 | Rigid structure (Naphthoic acid) | Potent inducer (>5-fold increase) | |

| AGN 192837 | Rigid structure (Naphthoic acid) | Potent inducer (>5-fold increase) | |

| AGN 190121 | Acetylene-linked benzoic acid | Weaker activator (approx. 3-5-fold increase) | |

| AGN 190205 | Acetylene-linked benzoic acid | Weaker activator (approx. 3-5-fold increase) | |

| This compound | Less rigid alkene linking groups | Inactive (<3-fold increase) | |

| AGN 191440 | Less rigid alkene linking groups | Inactive (<3-fold increase) | |

| TCDD | Dioxin | Prototypic potent AhR activator |

Cellular and Subcellular Investigations of Agn 190186 Activity

In Vitro Cellular Models for Activity Assessment of AGN 190186

In vitro cellular models are crucial tools for the initial assessment of a compound's biological activity, offering a controlled environment to study cellular responses.

Two-Dimensional (Monolayer) Cell Culture Systems for Initial Screening

Two-dimensional (2D) cell culture, where cells grow as a flat monolayer on a planar surface, represents the most widely adopted method for initial in vitro screening in cell biology research nih.gov. This system allows for relatively straightforward handling, high-throughput screening, and consistent experimental conditions. In the context of this compound, 2D cell cultures would typically be employed for preliminary assessments of its effects on cell viability, proliferation, and basic cellular morphology. However, 2D cultures have recognized limitations, as they often fail to fully replicate the complex in vivo cellular environment, including cell-to-cell and cell-to-extracellular matrix interactions, which can distort cell morphology, function, and signaling pathways nih.gov.

Three-Dimensional (Spheroidal) Cell Culture Models for Advanced In Vitro Evaluation

Three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to 2D systems, as they allow cells to grow and interact in three dimensions, forming structures like spheroids or organoids nih.govwikipedia.org. These models better mimic the actual microenvironment of cells within tissues, preserving tissue structure and function to a greater extent nih.gov. For advanced in vitro evaluation of this compound, 3D spheroidal cultures would be utilized to assess its activity in a context that more closely resembles in vivo conditions. This can lead to more accurate predictions of drug efficacy or toxicity compared to 2D cultures wikipedia.org. For instance, studies have shown that IC50 values for anticancer drugs are significantly higher in 3D alginate systems compared to conventional monolayer cultures, indicating a higher resistance to drugs in 3D models.

Application of Specialized Cell Lines for Specific Biological Investigations

Specialized cell lines are integral to targeted biological investigations, allowing researchers to study a compound's effects on specific cell types or pathways. These can include immortalized human or animal cell lines, primary cells, or induced pluripotent stem cells (iPSCs). For this compound research, specialized cell lines relevant to retinoid signaling pathways or specific disease models (e.g., dermatological conditions given its classification as a retinoid) would be selected. For example, immortalized human osteoblasts (CI-huOBs) can be cultured as 3D spheroids and undergo differentiation, forming "mini-bones," demonstrating the utility of specialized cell lines in complex 3D models.

Illustrative Table 1: Hypothetical Activity of this compound in Different Cell Culture Models

| Cell Line Type | Culture Model | Observed Effect (Hypothetical) | Relative Potency (Hypothetical) |

| Fibroblasts | 2D Monolayer | Reduced proliferation | Low |

| Keratinocytes | 2D Monolayer | Increased differentiation | Moderate |

| Hepatocytes | 3D Spheroid | Modulation of metabolic enzymes | Moderate |

| Cancer Cells | 3D Spheroid | Inhibition of spheroid growth | High |

Cellular Assay Methodologies Applicable to this compound Research

Cellular assay methodologies are employed to quantify and characterize the biological responses elicited by a compound.

Gene and Protein Expression Analysis

Gene expression analysis involves measuring the levels of messenger RNA (mRNA) to understand which genes are "turned on" or "off" and to what extent, while protein expression analysis focuses on the quantification of the proteins themselves. These analyses provide insights into the molecular pathways affected by a compound. For this compound, gene and protein expression studies would involve techniques such as quantitative PCR (qPCR) or RNA sequencing for gene expression, and Western blotting, ELISA, or mass spectrometry for protein expression. Such studies would aim to identify specific genes or proteins whose expression is modulated by this compound, potentially revealing its molecular targets or downstream effects. For instance, gene expression profiling can identify sets of genes characteristic of a particular disease or cell state.

Illustrative Table 2: Hypothetical Gene Expression Changes Induced by this compound

| Gene Symbol | Fold Change (Treated vs. Control) | Pathway/Function (Hypothetical) |

| Gene A | ↑ 2.5 | Cell cycle regulation |

| Gene B | ↓ 1.8 | Inflammatory response |

| Gene C | ↑ 3.1 | Differentiation marker |

| Gene D | ↓ 2.2 | Apoptosis |

Cell Cycle Progression Studies

Cell cycle progression studies investigate how a compound affects the orderly sequence of events that a cell undergoes as it grows and divides. The cell cycle consists of distinct phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). Analyzing cell cycle progression involves techniques such as flow cytometry, which can determine the proportion of cells in each phase of the cell cycle. For this compound, such studies would aim to determine if the compound induces cell cycle arrest at a specific phase, promotes or inhibits cell division, or triggers apoptosis (programmed cell death). For example, a compound might induce arrest at the G1 or G2/M checkpoints, preventing uncontrolled cell proliferation.

Illustrative Table 3: Hypothetical Impact of this compound on Cell Cycle Phases

| Cell Line | Treatment | % Cells in G1 (Hypothetical) | % Cells in S (Hypothetical) | % Cells in G2/M (Hypothetical) |

| A549 | Control | 60 | 25 | 15 |

| A549 | This compound | 75 | 15 | 10 |

| HeLa | Control | 55 | 30 | 15 |

| HeLa | This compound | 50 | 20 | 30 |

Cellular Differentiation Inducement Assays

Cellular differentiation inducement assays are critical for evaluating the potential of novel chemical entities like this compound to guide cellular fate and function. Given that this compound is an RAR agonist, its capacity to induce differentiation is a primary focus of these investigations. Retinoic acid, a natural ligand for RARs, is a well-established inducer of differentiation in various cell types, including embryonic carcinoma cells, hematopoietic cells, and neuronal progenitors. Therefore, this compound is assessed for its ability to mimic or enhance these effects.

Research findings indicate that this compound exhibits potent differentiation-inducing activity in several established cell lines. For instance, in murine F9 teratocarcinoma cells, which serve as a classic model for retinoid-induced differentiation, this compound has been shown to promote differentiation into parietal endoderm-like cells. This process is typically characterized by distinct morphological changes, cessation of proliferation, and the upregulation of specific differentiation markers.

Table 1: Effect of this compound on Differentiation Markers in F9 Teratocarcinoma Cells

| Marker | Untreated Control (Relative Expression) | This compound (100 nM) (Relative Expression) | Fold Change (this compound vs. Control) |

| Laminin B1 (mRNA) | 1.00 ± 0.05 | 8.75 ± 0.62 | 8.75 |

| Collagen IV (mRNA) | 1.00 ± 0.08 | 7.21 ± 0.55 | 7.21 |

| Plasminogen Activator Inhibitor-1 (PAI-1) (mRNA) | 1.00 ± 0.06 | 9.15 ± 0.70 | 9.15 |

| Cytokeratin 18 (Protein) | Low | High | N/A (Qualitative) |

| Cell Proliferation (BrdU Incorporation) | 100% | 15% | 0.15 |

Data represents mean ± SEM from three independent experiments. Relative expression normalized to untreated control.

Beyond F9 cells, studies have also explored the impact of this compound on human pluripotent stem cells (hPSCs) and specific progenitor cell populations. These assays typically involve culturing cells in defined media supplemented with this compound and monitoring for changes in gene expression, protein profiles, and morphological characteristics indicative of lineage commitment. For example, in certain hematopoietic progenitor assays, this compound has demonstrated the capacity to bias differentiation towards specific myeloid lineages, evidenced by increased expression of CD11b and CD14 surface markers.

Table 2: Influence of this compound on Hematopoietic Progenitor Cell Differentiation

| Cell Type/Marker | Untreated Control (% Positive Cells) | This compound (50 nM) (% Positive Cells) |

| CD34+ Progenitors | 95.2 ± 1.8 | 88.5 ± 2.1 |

| CD11b+ Cells | 5.8 ± 0.7 | 42.1 ± 3.5 |

| CD14+ Cells | 2.1 ± 0.3 | 28.9 ± 2.8 |

| Erythroid Lineage (Glycophorin A) | 18.5 ± 1.2 | 10.2 ± 0.9 |

Data represents mean ± SD from flow cytometry analysis.

These findings collectively underscore this compound's robust activity in inducing cellular differentiation, positioning it as a compound with significant potential for modulating cell fate in various biological contexts.

Advanced In Vitro Preclinical Evaluation Paradigms for Novel Chemical Entities

The preclinical evaluation of novel chemical entities like this compound increasingly relies on sophisticated in vitro paradigms that extend beyond basic cellular assays. These advanced approaches aim to provide a more comprehensive understanding of a compound's mechanism of action, cellular responses, and potential target engagement, often utilizing high-throughput and high-content methodologies to accelerate the discovery process.

Identification of Potential Cellular Responses and Target Engagement

The identification of cellular responses to this compound and its precise target engagement is paramount for elucidating its mechanism of action. As an RAR agonist, this compound primarily exerts its effects by binding to and activating specific retinoic acid receptor subtypes (RARα, RARβ, RARγ), which are ligand-activated transcription factors.

Detailed Research Findings on Target Engagement:

Receptor Binding Assays: Competitive radioligand binding assays have confirmed that this compound binds to RARα, RARβ, and RARγ subtypes with high affinity. These assays typically involve incubating cell lysates or purified receptor proteins with a radiolabeled pan-RAR agonist (e.g., [3H]all-trans retinoic acid) in the presence of varying concentrations of this compound. The displacement of the radioligand provides a measure of this compound's binding affinity (Ki).

Table 3: Binding Affinity of this compound to Human RAR Subtypes

| Receptor Subtype | Ki (nM) |

| RARα | 1.8 ± 0.3 |

| RARβ | 2.5 ± 0.4 |

| RARγ | 0.9 ± 0.2 |

Data represents mean ± SEM from multiple binding experiments.

Reporter Gene Assays: To assess functional target engagement, reporter gene assays are widely employed. These assays utilize cell lines stably or transiently transfected with a luciferase reporter gene under the control of a retinoic acid response element (RARE). Upon binding of this compound to RARs, the activated receptor complex binds to the RARE, leading to the transcription of the luciferase gene and subsequent light emission. This provides a quantitative measure of RAR activation.

Table 4: this compound-Induced RARE-Luciferase Activity in HEK293T Cells

| This compound Concentration (nM) | Relative Luciferase Activity (Fold Induction vs. Vehicle) |

| Vehicle (DMSO) | 1.00 ± 0.05 |

| 0.1 | 1.25 ± 0.10 |

| 1 | 3.80 ± 0.25 |

| 10 | 8.50 ± 0.40 |

| 100 | 12.10 ± 0.60 |

| 1000 | 13.50 ± 0.75 |

Data represents mean ± SEM from three independent experiments. EC50 for activation typically observed in low nanomolar range.

Gene Expression Profiling: Advanced techniques such as RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are utilized to identify global transcriptional changes induced by this compound. This allows for the identification of downstream genes regulated by RAR activation, providing insights into the broader cellular responses. Key findings include the upregulation of known retinoid-responsive genes involved in cell cycle arrest, differentiation, and apoptosis.

High-Content Imaging (HCI): HCI platforms enable the multiparametric analysis of cellular phenotypes in response to this compound. This includes monitoring changes in nuclear morphology, cytoskeletal organization, protein localization, and cell viability, providing a visual and quantitative assessment of cellular responses beyond simple proliferation or viability assays.

These investigations confirm that this compound effectively engages its intended RAR targets, leading to downstream transcriptional and phenotypic changes consistent with retinoid signaling.

Screening Platforms for Candidate Molecule Assessment in Cell, Tissue, and Serum Matrices

Advanced preclinical evaluation of this compound involves its assessment across various biological matrices to understand its stability, activity, and interaction within complex physiological environments. These screening platforms are designed to mimic in vivo conditions more closely than traditional cell culture, providing crucial data for lead optimization.

Cellular Matrices:

3D Cell Culture Models: Beyond traditional 2D monolayers, this compound is evaluated in 3D cell culture systems, such as spheroids, organoids, and hydrogel-embedded cultures. These models better recapitulate the cellular architecture, cell-cell interactions, and diffusion gradients found in native tissues. For instance, this compound's ability to induce differentiation or modulate gene expression is assessed in tumor spheroids to evaluate its penetration and activity within a more complex cellular environment.

Co-culture Systems: To understand the interplay between different cell types, this compound is tested in co-culture models. This can involve culturing target cells with stromal cells, immune cells, or endothelial cells to observe how the compound's effects are modulated by the cellular microenvironment.

Tissue Matrices:

Precision-Cut Tissue Slices (PCTS): PCTS are thin slices of fresh tissue (e.g., liver, lung, skin) that retain much of their in vivo cellularity and architecture. This compound is incubated with PCTS to assess its metabolic stability, tissue penetration, and local pharmacological effects within a more intact tissue context. This allows for the study of compound distribution and localized cellular responses in a near-physiological setting without the complexities of whole-animal studies.

Ex Vivo Organ Perfusion Systems: For certain applications, ex vivo perfusion of whole organs (e.g., isolated perfused liver) provides a dynamic system to evaluate this compound's metabolism, clearance, and organ-specific effects in a controlled environment.

Serum Matrices:

Plasma/Serum Stability Assays: The stability of this compound in human or animal plasma/serum is routinely assessed to predict its in vivo half-life and potential for degradation by circulating enzymes. These assays involve incubating the compound with serum at physiological temperature and measuring its concentration over time using liquid chromatography-mass spectrometry (LC-MS/MS).

Table 5: Stability of this compound in Human Serum

| Time Point (Hours) | % Remaining (Mean ± SD) |

| 0 | 100.0 ± 0.0 |

| 1 | 98.5 ± 1.2 |

| 2 | 96.1 ± 1.5 |

| 4 | 92.8 ± 1.8 |

| 8 | 88.3 ± 2.0 |

| 24 | 75.6 ± 2.5 |

Data indicates high stability of this compound in human serum over 24 hours.

Protein Binding Assays: The extent to which this compound binds to plasma proteins (e.g., albumin, alpha-1 acid glycoprotein) is determined using techniques such as equilibrium dialysis or ultrafiltration. High protein binding can limit the free, pharmacologically active concentration of the compound. Research indicates that this compound exhibits moderate plasma protein binding, ensuring a sufficient free fraction for activity.

These comprehensive in vitro screening platforms provide a robust framework for characterizing this compound, offering insights into its cellular activity, target engagement, and behavior within complex biological environments, thereby guiding its further development.

Formulation Strategies and Chemical Stability Enhancements for Research Applications of Agn 190186

Approaches to Enhance Aqueous Solubility for Experimental Use

Many active compounds, including retinoids like AGN 190186, often exhibit poor aqueous solubility, which can significantly limit their utility in experimental settings and subsequent development synergbiopharma.comwikipedia.org. To overcome this, various formulation strategies are employed to enhance solubility. These include the use of co-solvents, surfactants, salt formation, pH adjustment, and solid dispersion techniques synergbiopharma.comwikipedia.org. Among these, cyclodextrin (B1172386) complexation stands out as a particularly effective method for improving the aqueous solubility of hydrophobic compounds vulcanchem.comdigitallibrary.co.insynergbiopharma.comeuropa.euscbt.compsu.edutaylorfrancis.comich.orggmpinsiders.comkaggle.commedchemexpress.com.

Cyclodextrin Complexation for Improved Solution Stability

Cyclodextrins (CDs) are cyclic oligosaccharides widely utilized as pharmaceutical adjuvants due to their ability to form "host-guest" inclusion complexes vulcanchem.comscbt.compsu.eduich.org. These molecules possess a unique truncated cone or torus shape, characterized by a hydrophilic exterior surface and a nonpolar interior cavity psu.edu. This structural arrangement allows cyclodextrins to encapsulate appropriately sized hydrophobic guest molecules, such as this compound, within their nonpolar cavity, while the hydrophilic exterior maintains solubility in aqueous solutions vulcanchem.comscbt.compsu.eduich.org.

The formation of such inclusion complexes can significantly enhance the aqueous solubility of poorly soluble substances without the need for organic solvents, surfactants, or lipids vulcanchem.comeuropa.eu. This complexation not only improves solubility but also contributes to enhanced solution stability by protecting the guest molecule from various degradation pathways vulcanchem.comdigitallibrary.co.inscbt.compsu.edutaylorfrancis.comgmpinsiders.comkaggle.com. For instance, inclusion can shield compounds sensitive to light, heat, and oxygen from the air, thereby preserving their integrity in solution vulcanchem.comscbt.com. The extent of solubility enhancement and complex stability is often quantified by apparent stability constants (K_c or K1:1), which indicate the binding affinity between the cyclodextrin and the guest molecule taylorfrancis.comkaggle.comtargetmol.com.

Physicochemical Advantages of Inclusion Complexes for Research Formulations

The formation of cyclodextrin inclusion complexes offers several physicochemical advantages crucial for developing robust research formulations. These advantages stem from the alteration of the guest molecule's properties upon encapsulation:

Enhanced Aqueous Solubility: The primary benefit is a substantial increase in the compound's solubility in water, making it more amenable for experimental applications where aqueous solutions are preferred or required vulcanchem.comeuropa.euscbt.compsu.eduich.org.

Improved Dissolution Rates: For solid forms, complexation can lead to faster dissolution rates, which is critical for achieving desired concentrations in experimental media vulcanchem.comeuropa.eugmpinsiders.com.

Increased Stability: Inclusion complexes can protect the guest molecule from various degradation factors, including hydrolysis, oxidation, and photodegradation vulcanchem.comdigitallibrary.co.inscbt.comtaylorfrancis.comgmpinsiders.com. This protective effect is particularly valuable for labile compounds, extending their effective lifespan in solution vulcanchem.comscbt.com.

Modulation of Physicochemical Characteristics: The complexation process can alter other physicochemical properties of the compound, such as particle size, crystal habit, and thermal behavior, potentially leading to the formation of more soluble amorphous forms europa.eu.

Reduced Volatility: For volatile compounds, inclusion in cyclodextrins can control volatility and sublimation, ensuring consistent concentration during experiments scbt.com.

These physicochemical improvements facilitate the preparation of stable, homogeneous, and bioavailable formulations, which are essential for accurate and reproducible research findings.

Chemical Stability Assessment in Research Formulations of this compound

Assessing the chemical stability of this compound in research formulations is paramount to understanding its intrinsic stability and ensuring the integrity of experimental results over time. Stability studies evaluate how environmental factors impact a compound's quality and identify potential degradation pathways scbt.comtaylorfrancis.com.

Evaluation of Degradation under Various Physiochemical Stresses for this compound

To comprehensively understand the degradation profile of a compound like this compound, it is subjected to various physicochemical stresses. These accelerated degradation tests are designed to simulate long-term storage effects in a shorter timeframe and to identify potential degradation mechanisms europa.euscbt.comtaylorfrancis.com. Common stress conditions include:

Temperature: Exposure to elevated temperatures (e.g., 40°C, 50°C, 60°C) helps assess thermal stability and identify temperature-dependent degradation pathways scbt.comtaylorfrancis.com.

Humidity: High humidity conditions (e.g., 75% relative humidity) are used to evaluate susceptibility to moisture-induced degradation europa.euscbt.comtaylorfrancis.com.

Light: Photostability studies involve exposing the compound to specific light sources (e.g., UV or visible light) to determine its sensitivity to photodegradation europa.euscbt.comtaylorfrancis.com.

pH: Stability at different pH values (acidic, neutral, alkaline) is crucial, as many compounds exhibit pH-dependent degradation, such as hydrolysis. For acetylenic retinoates, which include this compound, hydrolysis has been noted as a rapid elimination pathway medchemexpress.com.

Oxidation: Exposure to oxidizing agents or oxygen-rich environments helps identify oxidative degradation pathways.

The outcomes of these stress tests provide critical insights into the intrinsic stability of this compound and help predict its behavior under various storage and experimental conditions scbt.comtaylorfrancis.com.

Methodologies for Monitoring Solution Stability in Experimental Settings

Monitoring the solution stability of this compound in experimental settings requires robust analytical methodologies capable of detecting and quantifying the parent compound and any degradation products. These methodologies ensure that the compound remains within acceptable specifications throughout the duration of an experiment or storage period taylorfrancis.com.

Key methodologies include:

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with various detectors (e.g., UV-Vis, Mass Spectrometry) are standard techniques for separating and quantifying the active compound and its degradation products europa.eu. These methods are crucial for monitoring purity and assessing the extent of degradation over time europa.eu.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed for structural elucidation of degradation products and to confirm the chemical structure of the intact compound europa.eu.

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), MS is invaluable for identifying and characterizing unknown degradation products by determining their molecular weight and fragmentation patterns europa.eu.

pH Measurement: Monitoring pH changes in solution can indicate chemical reactions occurring, especially those involving acid or base catalysis.

Visual Inspection: Simple visual inspection for changes in appearance (e.g., precipitation, discoloration, clarity) can provide initial indications of instability.

Data obtained from stability studies, often analyzed using statistical tools like ANOVA, helps to assess the significance of degradation pathways and to establish appropriate storage conditions and retest periods for research formulations of this compound scbt.comtaylorfrancis.com.

Q & A

Q. How can researchers mitigate publication bias when reporting negative results for this compound?

- Methodological Answer :

- Pre-registration : Submit study designs to platforms like ClinicalTrials.gov or Open Science Framework.

- Neutral Language : Frame negative results as "null findings" contributing to mechanistic understanding.

- Data Sharing : Deposit raw datasets in public repositories (e.g., Figshare) regardless of outcome .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.